molecular formula C16H14N2O3S B2586192 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 86109-47-9

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2586192
CAS No.: 86109-47-9
M. Wt: 314.36
InChI Key: GXGVUFQVVDRLQQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 86109-47-9) is a high-purity chemical compound supplied for research and further manufacturing applications. This compound, with the molecular formula C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol, features a benzoxazole ring system linked via a sulfanyl bridge to an acetamide group bearing a 4-methoxyphenyl substituent . Crystallography studies reveal that the benzoxazole ring system in this compound is essentially planar and makes a dihedral angle of 66.16° with the methoxyphenyl ring, while the crystal packing is stabilized by a network of intermolecular interactions including N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions . Researchers should note that this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This product is intended for research and further manufacturing use only; it is not designed for direct human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-8-6-11(7-9-12)17-15(19)10-22-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVUFQVVDRLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
HeLa8.2Cell cycle arrest

1.2 Antimicrobial Properties

Another notable application is its antimicrobial efficacy. In vitro studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness suggests potential use in developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Materials Science

2.1 Polymer Chemistry

The compound has been investigated for its role in polymer synthesis, particularly in creating functionalized polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation.

Table: Properties of Functionalized Polymers

Property Control Polymer Polymer with Compound
Thermal Stability (°C)250280
Tensile Strength (MPa)3045

Biochemical Probes

3.1 Fluorescent Probes

The compound has potential as a fluorescent probe due to its unique structural features that allow for specific interactions with biomolecules. It can be utilized in cellular imaging to study biological processes in real-time.

Case Study: Cellular Imaging

In a study involving live-cell imaging, researchers employed this compound to visualize cellular processes in cancer cells. The results indicated that the compound effectively localized within the cells, providing insights into cellular dynamics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity Source (Evidence ID)
Target Compound : 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide Benzoxazole-sulfanyl + acetamide 4-Methoxyphenyl Antimicrobial (designed)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran-oxadiazole + acetamide Oxadiazole-benzofuran hybrid Antimicrobial (Laccase catalysis)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Quinazoline-sulfonyl + acetamide Pyrrolidine-quinazoline Anticancer (MTT assay; HCT-1, MCF-7)
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Benzothiazole-thiadiazole + acetamide Fluoro-benzothiazole + nitro-thiadiazole Anticonvulsant (100% MES efficacy)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Thiazolidinone-thiazole + acetamide Chlorophenoxy-thiazolidinone Antitumor (most active in series)

Pharmacological Profiles

Anticancer Activity

  • Quinazoline derivatives (e.g., compound 38 from ) exhibit superior anticancer activity compared to the target compound, with IC50 values <10 μM against HCT-1 and MCF-7 cell lines due to their quinazoline-sulfonyl groups enhancing DNA intercalation .
  • Thiazolidinone-thiazole hybrids (e.g., compound 3.1.3 in ) show potent antitumor activity, attributed to the thioxothiazolidinone ring’s ability to inhibit kinase pathways .

Antimicrobial and Enzyme-Modulating Activity

  • The target compound’s benzoxazole-sulfanyl group may confer selectivity against bacterial enzymes, whereas benzofuran-oxadiazole derivatives () leverage oxadiazole’s electron-deficient ring for laccase catalysis, enhancing antimicrobial potency .

Anticonvulsant Activity

  • Benzothiazole-thiadiazole hybrids () achieve 100% efficacy in maximal electroshock (MES) tests, surpassing the target compound’s scope. The nitro and fluoro substituents on the benzothiazole ring enhance blood-brain barrier penetration .

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide, a compound identified by CAS number 86109-47-9, has garnered attention for its potential biological activities. This synthetic organic compound combines a benzoxazole ring with a methoxyphenyl group, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine. The reaction is performed under reflux conditions in solvents such as dichloromethane or chloroform . The resulting product can be purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Structure

PropertyValue
IUPAC Name2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide
Molecular FormulaC16H14N2O3S
Molecular Weight314.36 g/mol
CAS Number86109-47-9

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives of benzoxazole can selectively target Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds generally range from 250 to 7.81 µg/mL, demonstrating potential efficacy against drug-resistant strains .

Table: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis10
Compound BE. coli100
Compound CCandida albicans50
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide TBDTBD

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. Notably, some derivatives exhibit selective toxicity towards cancer cells compared to normal cells, suggesting their potential as therapeutic agents .

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of several benzoxazole derivatives on breast cancer cell lines. The results indicated that certain compounds had significantly lower IC50 values against cancer cells compared to normal cells, highlighting their selectivity and potential for further development as anticancer drugs .
  • Structure–Activity Relationship Analysis : Research has established structure–activity relationships (SAR) for benzoxazole derivatives, identifying key substituents that enhance biological activity. For example, the presence of electron-donating groups on the phenyl ring was associated with increased antibacterial potency .

The proposed mechanism of action for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. The benzoxazole moiety may facilitate binding to enzymes or receptors involved in cellular processes, while the methoxyphenyl group could enhance binding affinity and specificity. This dual interaction is believed to modulate biological pathways relevant to antimicrobial and anticancer activities .

Q & A

Q. What challenges arise in solubility optimization for in vivo studies?

  • Answer :
  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures for intraperitoneal administration .
  • Prodrug Strategies : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

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